![molecular formula C28H33N3O2 B2719384 1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361748-74-3](/img/structure/B2719384.png)
1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
The compound appears to contain an indole group, which is a heterocyclic compound . Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have a wide range of biological activities and are a component of many natural products, such as the amino acid tryptophan .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The indole and piperidine rings contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and piperidine groups. The indole moiety is known to undergo electrophilic substitution, while the piperidine ring might be involved in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms might make it a base, and the aromatic rings could contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[4-(2,3-dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-2-26(32)29-20-15-28(16-21-29,23-9-4-3-5-10-23)27(33)30-17-13-24(14-18-30)31-19-12-22-8-6-7-11-25(22)31/h2-11,24H,1,12-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIDNDNDCRGQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
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